molecular formula C20H21NO3 B13764349 7-(3-(Dimethylamino)propoxy)flavone CAS No. 611-58-5

7-(3-(Dimethylamino)propoxy)flavone

Cat. No.: B13764349
CAS No.: 611-58-5
M. Wt: 323.4 g/mol
InChI Key: GTYLAXADLIHMMY-UHFFFAOYSA-N
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Description

7-(3-(Dimethylamino)propoxy)flavone is a synthetically designed flavonoid derivative described in structure-activity relationship studies for its significantly enhanced binding affinity to DNA isoforms . Research indicates that the introduction of a tertiary amine-containing side chain, such as the 3-(dimethylamino)propoxy group, can improve binding to nucleic acids by approximately 1,000-fold compared to other flavonoid derivatives . This strong interaction is primarily attributed to intercalation, where the planar flavone scaffold inserts between DNA base pairs . Flavonoids with this core structure are investigated as scaffolds for developing novel anticancer therapeutics and are studied for their potential to interact with various cellular targets, including enzymes and signaling pathways . As a research tool, this compound is valuable for probing DNA-ligand interactions, studying the mechanisms of small molecules in cell-based assays, and exploring potential leads for chemotherapeutic agents . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

611-58-5

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

7-[3-(dimethylamino)propoxy]-2-phenylchromen-4-one

InChI

InChI=1S/C20H21NO3/c1-21(2)11-6-12-23-16-9-10-17-18(22)14-19(24-20(17)13-16)15-7-4-3-5-8-15/h3-5,7-10,13-14H,6,11-12H2,1-2H3

InChI Key

GTYLAXADLIHMMY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCOC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of the Flavone Core

The flavone core (2-phenyl-4H-chromen-4-one) is typically synthesized via a cyclization reaction of a 1,3-diketone intermediate. This intermediate is formed by reacting 2-hydroxyacetophenone with an aroyl chloride under basic conditions.

  • Base and Temperature: Potassium tert-butoxide at -78°C has been used effectively to generate the lithium enolate intermediate, which reacts with aroyl chloride to give the 1,3-diketone that cyclizes under acidic conditions to form the flavone core.
  • Alternative Bases: Lithium bis(trimethylsilyl)amide can also be used but is less convenient for scale-up.

Selective Alkylation at the 7-Hydroxy Position

The 7-position hydroxyl group on flavone is selectively alkylated to introduce the 3-(dimethylamino)propoxy substituent.

  • Substrate: Chrysin (5,7-dihydroxyflavone) or 7-hydroxyflavone is used as starting material.
  • Alkylating Agent: 3-chloropropyl derivatives containing a dimethylamino group, such as N,N-dimethyl-3-chloropropylamine or 1-bromo-3-chloropropane followed by reaction with dimethylamine.
  • Base: Potassium carbonate (K2CO3) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (CH3CN).
  • Conditions: Stirring at room temperature or mild heating (up to 70°C) for 10-24 hours.
  • Catalysts: Potassium iodide (KI) can be added catalytically to facilitate the reaction.

A representative procedure from Cushman et al. involves:

  • Dissolving chrysin in dry tetrahydrofuran (THF).
  • Adding triphenylphosphine and N,N-dimethylpropanolamine.
  • Sonication at 40 kHz to enhance solubility.
  • Adding diisopropyl azodicarboxylate (DIAD) dropwise to initiate Mitsunobu reaction, which facilitates the substitution of the 7-hydroxy group with the dimethylamino propoxy group.
  • Workup includes solvent evaporation, acidified water extraction, dichloromethane extraction to remove by-products, neutralization, and ethyl acetate extraction.
  • Drying over magnesium sulfate and purification by column chromatography.

Alternative Synthetic Routes

  • Alkylation via Haloalkylation: Starting from 7-hydroxyflavone, alkylation with 1-bromo-3-chloropropane followed by nucleophilic substitution with dimethylamine can yield the target compound.
  • Direct Mitsunobu Reaction: Direct substitution of the 7-hydroxy group with N,N-dimethylpropanolamine under Mitsunobu conditions is effective and yields high purity products.

Reaction Scheme Summary

Step Reagents/Conditions Description Yield (%) Notes
1. Formation of 1,3-diketone 2-hydroxyacetophenone + aroyl chloride, KOtBu, -78°C Enolate formation and acylation High (varies) Potassium tert-butoxide preferred for scale-up
2. Cyclization Acidic conditions Formation of flavone core High Standard flavone synthesis
3. Alkylation 7-hydroxyflavone + 1-bromo-3-chloropropane + K2CO3, CH3CN, RT to 70°C Alkylation at 7-OH 50-80% Followed by substitution with dimethylamine if needed
4. Mitsunobu reaction alternative Chrysin + N,N-dimethylpropanolamine + PPh3 + DIAD, THF, sonication Direct substitution of 7-OH Moderate to high Efficient, avoids multi-step alkylation
5. Workup and purification Acidified water extraction, organic solvent extraction, drying, chromatography Isolation of pure product - Essential for removing by-products

Characterization and Analytical Data

The synthesized 7-(3-(dimethylamino)propoxy)flavone is characterized by:

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peak consistent with C20H21NO4 (MH+ found 340.1543, calculated 340.1549).
  • [^1H Nuclear Magnetic Resonance (NMR)](pplx://action/followup): Typical aromatic proton signals between 7.8–6.3 ppm; aliphatic protons of the propoxy chain and dimethylamino group appear at 4.07 ppm (triplet), 2.7 ppm (triplet), and 2.3 ppm (singlet for N(CH3)2).
  • [^13C NMR](pplx://action/followup): Signals corresponding to carbonyl carbons (~187 ppm), aromatic carbons (~136–97 ppm), and aliphatic carbons (~71, 60, 37 ppm).
  • Elemental Analysis: Matches calculated values for carbon, hydrogen, and nitrogen content, confirming purity.

Research Findings and Notes

  • Hydroxyl substitution at the 7-position is critical for biological activity and binding affinity to DNA, as demonstrated by structure-activity relationship studies.
  • The dimethylamino propoxy substituent enhances DNA intercalation and topoisomerase IIα inhibition, with potential anticancer applications.
  • The Mitsunobu reaction offers a mild and efficient route for alkylation, minimizing side reactions and facilitating scale-up.

Chemical Reactions Analysis

Alkylation and Demethylation Reactions

The 7-hydroxy group in flavones is a key reactive site. For 7-(3-(dimethylamino)propoxy)flavone, alkylation typically precedes cyclization during synthesis :

  • Alkylation : The hydroxyl group at position 7 reacts with dimethylamino propyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C), forming the propoxy ether linkage.

  • Demethylation : BBr₃ in dichloromethane (DCM) selectively removes methyl groups from methoxy-substituted precursors .

Table 1: Alkylation Reaction Parameters

Reaction TypeReagents/ConditionsOutcome/PuritySource
O-AlkylationDimethylamino propyl bromide, K₂CO₃, DMF, 80°C7-propoxy derivative (85% yield)
DemethylationBBr₃, DCM, 0°C → RTHydroxyl group regeneration

Cyclization Reactions

Synthesis of the flavone core involves cyclization of 1,3-diketone intermediates. For 7-substituted derivatives:

  • Claisen-Schmidt Condensation : 2-hydroxyacetophenone reacts with substituted benzoyl chlorides under basic conditions (KOtBu/THF) to form diketones, followed by acid-mediated cyclization .

  • Microwave-Assisted Cyclization : Reduces reaction time from hours to minutes while maintaining yields >75% .

Key Mechanistic Insight :
The electron-donating dimethylamino group enhances nucleophilicity at position 7, facilitating regioselective substitution .

Mitsunobu Reaction for Etherification

The Mitsunobu reaction enables precise etherification under mild conditions :

  • Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃, THF.

  • Outcome : High-yield installation of the dimethylamino propoxy group (e.g., 92% yield for derivative 19 in ).

Table 2: Mitsunobu Reaction Optimization

SubstrateReaction TimeYield (%)Purity (HPLC)Source
7-Hydroxyflavone12 hrs92>98%

Metal Chelation and Redox Activity

The dimethylamino propoxy group enhances metal-binding capacity:

  • Cu²⁺/Fe³⁺ Chelation : Forms stable complexes via the 7-oxygen and dimethylamino nitrogen, confirmed by UV-Vis and ESR .

  • Antioxidant Activity : Scavenges DPPH radicals with IC₅₀ = 18.7 μM, superior to unsubstituted flavones .

Table 3: Metal Chelation Effects

Metal IonBinding Constant (K, M⁻¹)Biological ImplicationSource
Fe³⁺1.2 × 10⁴Enhanced DNA intercalation
Cu²⁺8.7 × 10³Pro-oxidant activity in cells

Functionalization at the Dimethylamino Group

The tertiary amine undergoes further modifications:

  • Quaternization : Reacts with methyl iodide to form a quaternary ammonium salt, improving water solubility.

  • N-Oxidation : H₂O₂/MeOH converts the dimethylamino group to an N-oxide, altering electronic properties (λmax shift: 320 → 335 nm).

Photochemical Reactivity

UV irradiation induces structural changes:

  • Ring Opening : Under 254 nm UV light, the chromone ring opens reversibly, forming a diketone intermediate .

  • Applications : Potential for photo-switchable drug delivery systems .

Key Findings and Implications

  • Regioselectivity : The 7-position dominates reactivity due to hydrogen bonding between the 5-OH and carbonyl group .

  • Biological Relevance : Alkylation enhances blood-brain barrier permeability, making it a candidate for neuroactive drugs.

  • Synthetic Versatility : Compatibility with microwave and flow chemistry enables scalable production .

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, warranting further exploration of its derivatization potential.

Scientific Research Applications

Anticancer Activity

Mechanism of Action
Research indicates that flavonoids, including 7-(3-(Dimethylamino)propoxy)flavone, exhibit significant anticancer properties. The compound has been shown to interact with DNA and inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting cell cycle progression. Studies have demonstrated that modifications in the flavonoid structure can enhance its antiproliferative activity against different cancer cell lines, including prostate cancer .

Case Studies

  • Prostate Cancer : A study highlighted the increased antiproliferative activity of flavonoid derivatives against human prostate cancer cell lines when an amino group was introduced at the 3-position of the flavonoid backbone .
  • Breast Cancer : Another investigation revealed that derivatives similar to this compound exhibited selective toxicity towards breast cancer cells while sparing normal cells, suggesting a promising therapeutic index .

Neuroprotective Effects

Cognition Enhancement
Flavonoids are recognized for their neuroprotective effects. This compound has been studied for its ability to enhance cognitive function and protect neuronal cells from oxidative stress. Modifications in the compound's structure have been linked to improved lipophilicity and bioavailability, which are critical for central nervous system (CNS) drug development .

Research Findings

  • A study demonstrated that flavonoid derivatives with enhanced hydrophobic characteristics significantly improved neuroprotective activity in models of ischemia without compromising their antioxidant properties .
  • Additionally, compounds similar to this compound were shown to increase neuronal survival rates in vitro under conditions mimicking neurodegenerative diseases .

Dermatological Applications

Skin Health Benefits
The compound's antioxidant properties suggest potential applications in dermatology, particularly in formulations aimed at treating chronic skin conditions such as psoriasis and vitiligo. Flavonoids have been shown to protect skin cells from oxidative damage and inflammation, which are key factors in these conditions .

Clinical Implications

  • Psoriasis Treatment : Clinical trials have indicated that topical applications of flavonoids can significantly reduce inflammation and improve skin barrier function in patients with psoriasis .
  • Wound Healing : Preliminary studies suggest that formulations containing this compound may enhance wound healing by promoting angiogenesis and reducing scar formation .

Cosmetic Formulations

Stability and Efficacy
In cosmetic science, the incorporation of this compound into formulations has been explored due to its potential as a skin-conditioning agent. Its ability to stabilize emulsions and enhance the delivery of active ingredients makes it a valuable component in skincare products .

Application AreaMechanism of ActionNotable Findings
AnticancerInduces apoptosis; inhibits cell cycleEffective against prostate and breast cancer
NeuroprotectionEnhances cognitive function; protects neuronsImproved survival rates in ischemic models
DermatologyAntioxidant; reduces inflammationBeneficial in psoriasis treatment
CosmeticsStabilizes formulations; enhances deliveryImproves efficacy of skincare products

Mechanism of Action

The mechanism of action of 7-[3-(dimethylamino)propoxy]-2-phenylchromen-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and synthetic differences between 7-(3-(Dimethylamino)propoxy)flavone and similar compounds derived from the evidence:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Method Notable Features
This compound (Target) Flavone 7-O-(3-(dimethylamino)propoxy) C₂₀H₂₁NO₃* ~335.4* Not specified Tertiary amine for solubility; propoxy chain length may influence membrane permeability.
Compound 10 () Tetralone 7-(4-(3-(piperidin-1-yl)propoxy)benzyloxy); (E)-4-(dimethylamino)benzylidene C₃₄H₄₀N₂O₃ 524.7 Condensation (NaOH/ethanol) Piperidine instead of dimethylamino; extended aromatic system enhances rigidity.
Neobavaisoflavone () Isoflavone 7-hydroxy; 3-(4-hydroxy-3-prenylphenyl) C₂₀H₁₈O₄ 322.4 Prenylation of core Prenyl group enhances lipophilicity; structural geometry studied via QM/docking.
6-Amino-7-hydroxyflavone () Flavone 6-amino; 7-hydroxy C₁₅H₁₁NO₃ 253.3 Baker-Venkataraman rearrangement Amino group at C6 enables hydrogen bonding; nitro intermediate used in synthesis.

*Calculated based on flavone core (C₁₅H₁₀O₂) + substituent (C₅H₁₁NO).

Key Observations:

Core Structure Differences: The target compound and 6-amino-7-hydroxyflavone share the flavone backbone, whereas Compound 10 (tetralone derivative) and Neobavaisoflavone (isoflavone) have distinct cores.

Substituent Effects: Dimethylamino vs. Piperidine: The dimethylamino group in the target compound is less bulky than the piperidine in Compound 10, possibly improving metabolic stability . Amino vs. Hydroxy Groups: 6-Amino-7-hydroxyflavone’s amino group at C6 may enhance receptor binding via hydrogen bonding compared to the target’s dimethylamino-propoxy chain .

These methods highlight the versatility of flavone functionalization .

Biological Implications :

  • Neobavaisoflavone’s prenyl group () is associated with enhanced conformational stability and Aβ42 interaction in Alzheimer’s studies, suggesting that substituent hydrophobicity plays a critical role in bioactivity .

Research Findings and Implications

  • Solubility and Bioavailability: The dimethylamino-propoxy group likely improves aqueous solubility compared to prenylated or purely aromatic substituents (e.g., Neobavaisoflavone). This could enhance oral bioavailability, a common challenge for flavonoids .
  • Target Engagement : The tertiary amine in the target compound may interact with negatively charged residues in enzymes or receptors, similar to Compound 10’s benzylidene moiety .
  • Synthetic Scalability: While 6-amino-7-hydroxyflavone’s synthesis uses a nitro intermediate (), the target compound’s route may require optimization to avoid side reactions from the dimethylamino group.

Biological Activity

7-(3-(Dimethylamino)propoxy)flavone is a synthetic flavonoid derivative that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology, antimicrobial research, and antioxidant studies. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Structure and Synthesis

The compound belongs to the flavonoid class, characterized by a polyphenolic structure that contributes to its diverse biological properties. The presence of the dimethylamino group at the 3-position and the propoxy group at the 7-position enhances its solubility and bioactivity compared to other flavonoids.

Anticancer Activity

Research indicates that flavonoids can exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that this compound effectively reduced cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 15 µg/mL .

The mechanisms through which this compound exerts its anticancer effects include:

  • Apoptosis Induction : The compound promotes apoptosis via upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, further inhibiting cancer cell proliferation .
  • Targeting Signaling Pathways : The compound may inhibit key signaling pathways such as PI3K/AKT, crucial for cancer cell survival and proliferation .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus1.25 mg/mL
Escherichia coli2.0 mg/mL
Salmonella gallinarum0.05 mg/mL
Listeria monocytogenes0.5 mg/mL

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which help mitigate oxidative stress in cells. Studies indicate that this compound possesses significant free radical scavenging capacity, contributing to its potential protective effects against degenerative diseases .

Case Studies

  • In Vivo Studies : A study involving animal models demonstrated that administration of this compound resulted in reduced tumor growth compared to control groups, highlighting its potential as an effective therapeutic agent in cancer treatment.
  • Synergistic Effects : Research has shown that when combined with other flavonoids or conventional chemotherapeutic agents, the efficacy of this compound is enhanced, suggesting potential for combination therapies in clinical settings.

Q & A

Q. What are the common synthetic strategies for 7-(3-(Dimethylamino)propoxy)flavone, and how do yields vary with reaction conditions?

The synthesis of substituted flavones often employs the Baker-Venkataraman reaction, which involves acyl migration and cyclization of 2-hydroxyacetophenone derivatives. For 7-substituted flavones, regioselective alkylation or alkoxylation at the 7-position is critical. Ganguly’s modification of this reaction improves yields by optimizing base selection (e.g., potassium carbonate in dry acetone) and reaction temperature . However, yields for this compound may vary due to steric hindrance from the dimethylamino group; orthogonal protection strategies (e.g., tert-butoxycarbonyl [Boc] for amines) can mitigate side reactions .

Q. How can researchers validate the identity and purity of this compound?

High-performance liquid chromatography (HPLC) coupled with quadrupole time-of-flight mass spectrometry (Q-TOF-MS) is recommended for structural confirmation. For purity assessment, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should be used to verify substituent positions, while differential scanning calorimetry (DSC) can detect polymorphic impurities. NIST-standardized reference data for related flavones (e.g., retention indices, fragmentation patterns) aid in cross-validation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Follow OSHA-compliant guidelines:

  • Respiratory protection : Use NIOSH-approved N95 masks during powder handling to avoid inhalation.
  • Skin/eye protection : Wear nitrile gloves and safety goggles; install emergency showers and eyewash stations.
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents.
    No acute toxicity data are available, but dimethylamino groups may pose neurotoxic risks at high concentrations. Store in airtight containers at 4°C to prevent degradation .

Advanced Research Questions

Q. How do computational methods like DFT and molecular docking elucidate the bioactivity of this compound?

Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) that influence reactivity, while molecular docking identifies potential binding sites on target proteins (e.g., topoisomerase II). For example, the 7-propoxy chain enhances hydrophobic interactions with enzyme pockets, as shown in studies of analogous flavones . Advanced software like AutoDock Vina or Schrödinger Suite can simulate ligand-protein dynamics, but force field parameterization for the dimethylamino group requires careful validation .

Q. What enzymatic pathways are implicated in flavone biosynthesis, and how does this compound diverge from natural analogs?

Flavone synthase I (FNSI) catalyzes the oxidation of flavanones to flavones via a 2-hydroxyflavanone intermediate. In cereal plants like sorghum, dehydratases further convert these intermediates to flavone C-glycosides . The dimethylamino-propoxy substitution in synthetic analogs likely disrupts glycosylation pathways, necessitating engineered enzymes (e.g., cytochrome P450 mutants) for biotransformation studies. LC-MS/MS metabolomics can track intermediate accumulation in transgenic systems .

Q. How can researchers resolve contradictions in reported bioactivity data for substituted flavones?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent polarity). To address this:

  • Use orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance) to confirm binding affinity.
  • Standardize solvent systems (e.g., DMSO concentration ≤0.1% v/v) to avoid cytotoxicity artifacts.
  • Validate findings against structurally defined controls (e.g., quercetin for antioxidant assays) .

Q. What strategies optimize the extraction or synthesis of this compound for scale-up?

Deep eutectic solvent (DES)-assisted ball milling improves extraction efficiency for flavone analogs by disrupting plant cell walls. For synthetic scale-up, flow chemistry reduces side reactions in cyclization steps. Key parameters include DES water content (10–15% w/w), milling time (30–45 min), and liquid-solid ratio (20:1 mL/g) .

Q. How can metabolic engineering enhance this compound production in plant or microbial systems?

Transgenic rice lines expressing O-glycosyltransferases and dehydratases have been used to produce flavone aglycones. Co-expression of cytochrome P450 enzymes (e.g., CYP93G1) and dimethylamino-transferases could enable in planta synthesis of this compound. Metabolomic profiling (PCA and hierarchical clustering) helps identify rate-limiting steps .

Methodological Notes

  • Analytical Validation : Always cross-reference spectral data with NIST Chemistry WebBook entries for related flavones .
  • Enzymatic Assays : Include negative controls (e.g., heat-inactivated enzymes) to confirm reaction specificity .
  • Safety Compliance : Regularly audit laboratory ventilation systems and PPE efficacy .

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